2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAKUTQSHWHIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the alkylation of 2-hydroxy-4-pyridinecarboxylic acid with isobutyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 2-Keto-6-(2-methylpropyl)pyridine-4-carboxylic acid.
Reduction: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-methanol.
Substitution: 2-Amino-6-(2-methylpropyl)pyridine-4-carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features allow for modifications that enhance bioactivity.
Case Study: Neurological Disorders
Research indicates that derivatives of this compound exhibit neuroprotective effects. For instance, a study demonstrated that these derivatives could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.
Agricultural Chemicals
In the agrochemical sector, 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is utilized in formulating herbicides and fungicides. This application contributes to effective crop protection while minimizing environmental impact.
Case Study: Herbicide Development
A study evaluated the efficacy of a herbicide formulation containing this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass, demonstrating its potential as a viable alternative to conventional herbicides.
Analytical Chemistry
The compound is employed as a reagent in analytical methods such as chromatography. It aids researchers in separating and identifying complex mixtures, which is crucial for quality control and product development.
Data Table: Analytical Applications
| Methodology | Application | Benefits |
|---|---|---|
| Chromatography | Separation of complex mixtures | High resolution and sensitivity |
| Spectroscopy | Identification of chemical compounds | Accurate quantification |
Food Industry
In the food sector, this compound serves as a flavoring agent and preservative. Its inclusion enhances the taste and shelf life of various food products.
Case Study: Flavor Enhancement
A study on food products containing this compound showed improved flavor profiles and extended shelf life compared to controls without it, indicating its effectiveness as a food additive.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
The compound is compared below with structurally related pyridine and pyrazolo-pyridine derivatives, focusing on molecular properties, substituent effects, and inferred biological relevance.
Structural and Physicochemical Comparisons
Table 1: Key Properties of Selected Pyridine Derivatives
*Calculated molecular formula and weight based on structural analysis.
Key Observations:
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid (MW 192.22) has a smaller substituent (methyl) at position 6, likely improving aqueous solubility compared to the target compound . The thiophene-containing analog (C10H7NO3S) introduces aromaticity and sulfur-mediated interactions, which may alter solubility and binding kinetics .
Structural Rigidity and Bioactivity: The pyrazolo-pyridine analog (C12H7FN4O2) features a fused bicyclic system, increasing planarity and rigidity. Fluorine in the pyrazolo derivative may enhance metabolic stability and electron-withdrawing effects, influencing target affinity .
Biological Activity
2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, also known as a derivative of pyridine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Synthesis
Molecular Formula : CHNO
SMILES : CC(C)CC1=CC(=CC(=O)N1)C(=O)O
InChIKey : QQAKUTQSHWHIMV-UHFFFAOYSA-N
The synthesis of this compound typically involves the alkylation of 2-hydroxy-4-pyridinecarboxylic acid with isobutyl bromide under basic conditions. This method allows for the introduction of the isobutyl side chain, which is crucial for its biological activity.
Enzyme Inhibition and Ligand Interaction
Research indicates that this compound may act as an enzyme inhibitor and a ligand in biochemical assays. Its hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with various enzymes and receptors, potentially inhibiting their activity. This interaction may influence cellular pathways and metabolic processes.
Therapeutic Potential
The compound has been explored for its therapeutic potential in treating various diseases due to its bioactive properties. It has shown promise in modulating the activity of proteins involved in critical biological processes such as metabolism, cell signaling, and gene expression .
The mechanism of action involves the compound's ability to form hydrogen bonds with specific molecular targets. The presence of both hydroxyl and carboxylic acid groups enhances its interaction with biological molecules. This can lead to the modulation of enzymatic activities, influencing metabolic pathways and potentially affecting disease progression .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-6-methylpyridine-4-carboxylic acid | Lacks isobutyl side chain | Moderate enzyme inhibition |
| 2-Hydroxy-4-pyridinecarboxylic acid | Different substitution pattern | Lower binding affinity |
| 6-Isobutylisonicotinic acid | Isobutyl group present | Enhanced lipophilicity |
The presence of the isobutyl side chain in this compound imparts distinct steric and electronic properties compared to its analogs, potentially leading to unique biological activities .
Case Studies and Research Findings
Recent studies have highlighted the compound's role in various biochemical applications:
- Enzyme Modulation : A study demonstrated that derivatives of this compound could effectively inhibit specific lysine deacylases, which are critical in regulating metabolic pathways associated with cancer and other diseases .
- Cellular Assays : In vitro assays have confirmed that this compound can disrupt protein-protein interactions involved in immune responses, suggesting its potential as an immunomodulatory agent.
- Toxicological Studies : Preliminary toxicological assessments indicate a favorable safety profile, making it a candidate for further development in pharmacological applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyridine precursors. For example, esterification of intermediates like ethyl 2-hydroxy-6-methylpyridine-4-carboxylate followed by alkylation with 2-methylpropyl groups (e.g., using isobutyl halides) is a common route . Optimization includes adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF or THF), and catalytic systems (e.g., Pd/C for hydrogenation). Purity can be enhanced via recrystallization in ethanol/water mixtures.
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm substituent positions. For instance, the hydroxy group at position 2 and the 2-methylpropyl group at position 6 produce distinct splitting patterns (e.g., a singlet for the aromatic proton at position 4) .
- IR : Detect characteristic peaks for carboxylic acid (-COOH, ~2500–3300 cm) and pyridine ring vibrations (~1600 cm) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z: 223.12 for CHNO) and fragmentation patterns.
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology :
- Solubility : Test in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM). The carboxylic acid group enhances solubility in alkaline buffers (pH > 7), while the hydrophobic 2-methylpropyl group reduces solubility in aqueous media .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze ester derivatives, while neutral pH preserves stability .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases) based on its structural similarity to pyridine-based inhibitors .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity using regression models trained on analogous compounds .
- Targets : Potential targets include inflammatory mediators (due to the hydroxy-carboxylic acid motif) and bacterial enzymes (based on pyridine derivatives’ antimicrobial activity) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies between calculated and observed -NMR shifts for the pyridine ring may arise from tautomerism (e.g., keto-enol equilibria).
- Resolution :
- Perform variable-temperature NMR to identify dynamic equilibria.
- Compare with X-ray crystallography data (if available) to confirm solid-state structure .
- Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra under different tautomeric states .
Q. How does the 2-methylpropyl substituent influence the compound’s reactivity in derivatization reactions?
- Methodology :
- Steric Effects : The bulky isobutyl group at position 6 hinders electrophilic substitution at adjacent positions. For example, nitration or halogenation preferentially occurs at position 3 or 5 .
- Derivatization : Activate the carboxylic acid group via EDC/HOBt coupling to synthesize amides or esters for biological screening .
Q. What are the best practices for handling analytical challenges in quantifying trace impurities?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/0.1% formic acid. Calibrate with spiked samples to detect impurities < 0.1% .
- LC-MS/MS : Identify unknown impurities via fragmentation patterns and match with spectral libraries (e.g., NIST) .
Methodological Considerations
Q. How to design in vitro assays to evaluate the compound’s enzyme inhibition potential?
- Protocol :
Target Selection : Prioritize enzymes with active-site carboxylate-binding pockets (e.g., metalloproteases).
Assay Conditions : Use Tris buffer (pH 7.4), 25°C, and a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for MMPs).
Data Analysis : Calculate IC via nonlinear regression (GraphPad Prism) and validate with kinetic studies (e.g., Lineweaver-Burk plots) .
Q. What are the critical parameters for scaling up synthesis without compromising yield?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
